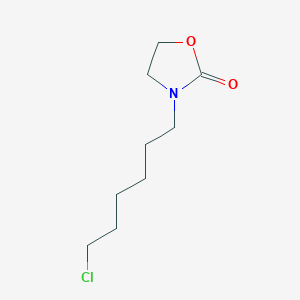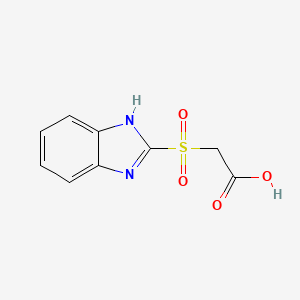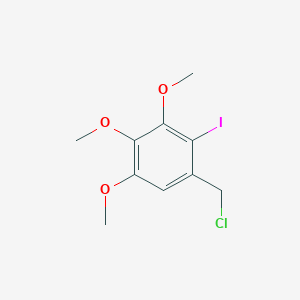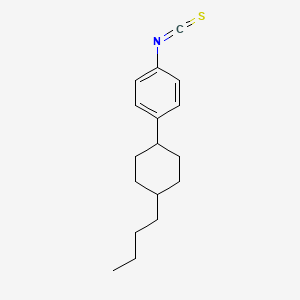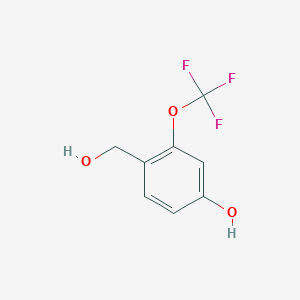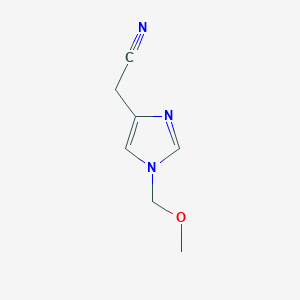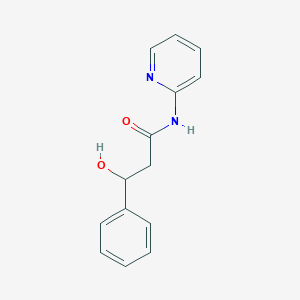
3-hydroxy-3-phenyl-N-pyridin-2-ylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-phenyl-N-pyridin-2-ylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxy-3-phenylpropanoic acid with pyridin-2-ylamine under appropriate conditions. The reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
3-hydroxy-3-phenyl-N-pyridin-2-ylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are commonly employed.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products
Oxidation: Formation of 3-oxo-3-phenyl-N-pyridin-2-ylpropanamide.
Reduction: Formation of 3-hydroxy-3-phenyl-N-pyridin-2-ylpropanamine.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-hydroxy-3-phenyl-N-pyridin-2-ylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-hydroxy-3-phenyl-N-pyridin-2-ylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The phenyl and pyridinyl groups can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 3-hydroxy-3-phenylpropanoic acid
- 3-phenyl-N-pyridin-2-ylpropanamide
- 3-hydroxy-3-phenyl-N-pyridin-4-ylpropanamide
Uniqueness
3-hydroxy-3-phenyl-N-pyridin-2-ylpropanamide is unique due to the presence of both a hydroxyl group and a pyridinyl group on the same propanamide backbone. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
16054-89-0 |
|---|---|
分子式 |
C14H14N2O2 |
分子量 |
242.27 g/mol |
IUPAC名 |
3-hydroxy-3-phenyl-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C14H14N2O2/c17-12(11-6-2-1-3-7-11)10-14(18)16-13-8-4-5-9-15-13/h1-9,12,17H,10H2,(H,15,16,18) |
InChIキー |
CXQOXYNGWDMOGB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC=N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


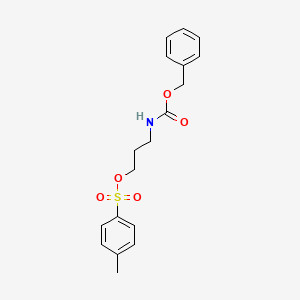
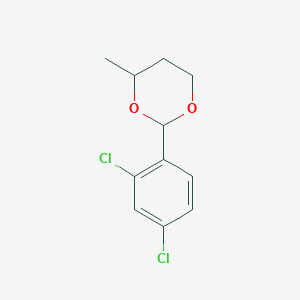

![2-Methyl-1-[(2-methyl-2-nitropropoxy)methoxy]-2-nitropropane](/img/structure/B13991009.png)

